molecular formula C7H6F3N3O2 B1430435 4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine CAS No. 1448858-56-7

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B1430435
CAS No.: 1448858-56-7
M. Wt: 221.14 g/mol
InChI Key: KASLVFUMBDUPCY-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine is a fluorinated aromatic diamine monomer of significant interest in the development of high-performance polymers. Its molecular structure, featuring both strong electron-withdrawing groups (nitro and trifluoromethyl) and nucleophilic amine groups, makes it a valuable building block for novel polyimides and other specialty materials. Research indicates that incorporating trifluoromethyl (-CF3) groups into polymer backbones is a established strategy to enhance several key properties. This includes increasing the free volume of the polymer, which can improve gas permeability and selectivity for membrane applications . Furthermore, the -CF3 group is highly effective at reducing the formation of charge-transfer complexes within polyimides, a primary cause of coloration in these materials. Consequently, polymers derived from this diamine are anticipated to exhibit excellent optical transparency, making them candidate substrates for flexible displays and organic light-emitting diodes (OLEDs) . The meta-substitution pattern of the amine groups, combined with the bulky trifluoromethyl substituent, disrupts chain packing and enhances solubility, facilitating easier processing of the resulting polymers without significantly compromising their renowned thermal and chemical stability . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)5-3(11)1-2-4(6(5)12)13(14)15/h1-2H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLVFUMBDUPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237298
Record name 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448858-56-7
Record name 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448858-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine, also known by its CAS number 1448858-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C7H6F3N3O2
  • Molecular Weight : 227.14 g/mol

The presence of the nitro and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research. Below are summarized findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer types, including breast and lung cancer cells.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Caspase activation
    A549 (Lung)10.0Cell cycle arrest
  • Case Study : A study published in Inorganic Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Study Findings : In a series of tests against various bacterial strains, the compound exhibited significant inhibitory effects.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL
  • Research Insights : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves nitration and subsequent amination reactions. Its derivatives are being explored for enhanced biological activity.

Synthetic Pathway

  • Nitration : The initial step involves nitrating 2-(trifluoromethyl)aniline to introduce the nitro group.
  • Amination : Followed by reduction processes to yield the diamine structure.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated aromatic amines:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound10 µM (lung cancer)16 µg/mL (S. aureus)
4-Fluoroaniline15 µM32 µg/mL (E. coli)
3-Trifluoromethyl-aniline20 µMNot tested

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine serves as a vital building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of derivatives synthesized from it, making it valuable in organic synthesis processes.

Synthetic Pathways
Research has demonstrated various synthetic routes utilizing this compound to produce substituted phenoxyphenyl ketones. These ketones are precursors for synthesizing fungicidal compounds, specifically 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives, which exhibit significant antifungal activity .

Biological Applications

Antimicrobial Properties
Studies have indicated that derivatives of this compound possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and metabolic pathways, inhibiting growth and reproduction of various bacterial strains .

Anticancer Potential
The compound is also being investigated for its potential anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may be exploited for therapeutic purposes .

Pharmaceutical Development

Drug Intermediates
In medicinal chemistry, this compound is explored as an intermediate in the development of new pharmaceuticals. Its ability to modify biological activity through structural alterations makes it a candidate for developing drugs targeting specific diseases .

Case Studies in Drug Development
Recent studies have focused on synthesizing novel derivatives based on this compound and evaluating their biological activities. For instance, a series of compounds derived from this compound were assessed for their efficacy against Mycobacterium tuberculosis, with promising results indicating potential as antitubercular agents .

Industrial Applications

Advanced Materials Production
The compound is utilized in producing advanced materials with specific properties such as high thermal stability and chemical resistance. This makes it suitable for applications in coatings and polymers where durability is essential.

Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntifungalEffective against fungal pathogens

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Benzene-1,3-diamine Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties CAS Number
This compound -NO₂ (C4), -CF₃ (C2), -NH₂ (C1, C3) C₁₀H₁₂F₃N₃O₂ 263.22 Pharmaceutical intermediates 381241-12-9
5-(Trifluoromethyl)benzene-1,3-diamine -CF₃ (C5), -NH₂ (C1, C3) C₇H₇F₃N₂ 200.15 Ligand synthesis, catalysis 455-14-1
4-(Trifluoromethyl)benzene-1,2-diamine -CF₃ (C4), -NH₂ (C1, C2) C₇H₇F₃N₂ 200.15 Not reported (structural studies) 243128-44-1
2,4-Dinitro-N³,N³-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine -NO₂ (C2, C4), -CF₃ (C6), -NH(C₃H₇)₂ (C3) C₁₃H₁₆F₃N₅O₄ 403.30 Herbicide (Prodiamine) 29091-21-2

Stability and Reactivity

  • The nitro group in this compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction. However, like other aromatic diamines, it may oxidize readily, requiring stabilization as a hydrochloride salt .
  • In contrast, 5-(Trifluoromethyl)benzene-1,3-diamine lacks a nitro group, reducing its electrophilicity but improving stability in basic conditions .

Physicochemical Properties

  • Melting Points : While specific data for this compound is unavailable, related nitro-phenylenediamines (e.g., 4-Nitro-1,2-phenylenediamine) exhibit high melting points (~196–201°C) due to strong hydrogen bonding .
  • Solubility : The -CF₃ group increases lipophilicity, enhancing solubility in organic solvents (e.g., DMSO, ethyl acetate) .

Preparation Methods

Method Overview

The most common approach involves nitration of trifluoromethyl-substituted benzene derivatives followed by selective amination to introduce amino groups at the 1,3-positions.

Stepwise Process

  • Step 1: Electrophilic aromatic nitration of 2-(trifluoromethyl)benzene derivatives to introduce nitro groups at specific positions.
  • Step 2: Reduction of nitro groups to amino groups.
  • Step 3: Selective diazotization and substitution to achieve the desired amino pattern.

Research Findings

A patent (EP3670492A1) describes an environmentally conscious process for synthesizing similar nitro-trifluoromethyl aromatic compounds, emphasizing mild conditions and minimal waste. The process involves nitration under controlled conditions to prevent over-nitration and subsequent selective reduction.

Data Table 1: Typical Reaction Conditions for Nitration and Reduction

Step Reagents Temperature Solvent Notes
Nitration Nitric acid, sulfuric acid 0–5°C Sulfuric acid Controlled to prevent poly-nitration
Reduction Iron powder or catalytic hydrogenation 25–50°C Ethanol or acetic acid Selective reduction to amino groups

Patent-Driven Synthetic Route for 4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine

Patent EP3670492A1 Highlights

This patent details a process for synthesizing 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which is a precursor to the diamine. The process involves:

Key Features

  • Environmentally friendly conditions.
  • Use of milder reagents to reduce hazardous waste.
  • High yields and selectivity.

Reaction Scheme Overview

Trifluoromethyl benzene derivative → Nitration → Nitro-trifluoromethyl benzene → Reduction → Diamine

Data Table 2: Process Parameters from Patent EP3670492A1

Step Reagents Conditions Yield Notes
Nitration Nitric acid, sulfuric acid 0–10°C >85% Controlled nitration
Reduction Catalytic hydrogenation 25–50°C, H₂ atmosphere 80–90% Selective amino group formation

Alternative Route: Synthesis via Diazotization and Aromatic Amination

Method Summary

This approach involves diazotization of an amino precursor followed by substitution with ammonia or amines to form the diamine.

Research Findings

Academic research (e.g., MDPI article) reports the synthesis of related diamines via diazotization, which can be adapted for the target compound by selecting appropriate precursors.

Reaction Conditions

  • Diazotization with sodium nitrite and hydrochloric acid at 0–5°C.
  • Nucleophilic substitution with ammonia or amines under mild conditions.

Data Table 3: Diazotization and Amination Conditions

Step Reagents Temperature Solvent Yield Notes
Diazotization NaNO₂, HCl 0–5°C Water >90% Precise temperature control
Aromatic amination NH₃ or amines Room temp Water or alcohol 75–85% Selective substitution

Research Findings on Environmentally Friendly Synthesis

Recent patents emphasize the importance of reducing environmental impact by:

  • Using milder acids and bases.
  • Minimizing hazardous waste.
  • Employing catalytic processes.

For instance, the patent CN108191667B describes a process involving hydrolysis of nitrile intermediates to generate amino compounds, avoiding harsh nitration conditions.

Summary of Preparation Methods

Method Type Starting Material Key Reagents Main Conditions Advantages Limitations
Nitration & Reduction Aromatic trifluoromethyl compounds HNO₃, H₂, catalysts Cold nitration, mild reduction High selectivity Multiple steps, need for purification
Diazotization & Substitution Aromatic amino precursors NaNO₂, HCl, NH₃ 0–5°C Mild, versatile Requires amino precursor
Patent-based Synthesis Nitro-trifluoromethyl benzene derivatives Various Controlled nitration, catalytic reduction Environmentally friendly Complex precursor synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-2-(trifluoromethyl)benzene-1,3-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and trifluoromethylation steps. A two-step approach is common:

Nitration : Introduce the nitro group to the benzene ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Trifluoromethylation : Employ Cu-mediated cross-coupling reactions or radical trifluoromethylation using reagents like Togni’s reagent. Monitor reaction progress via TLC or HPLC to optimize time and temperature (typically 60–80°C) .

  • Key Variables : Solvent polarity (e.g., DMF vs. THF) and catalyst loading significantly affect yield. For example, CuI catalysts in DMF improve trifluoromethyl group incorporation .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm nitro and trifluoromethyl group orientations. Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The nitro group deshields adjacent protons (δ ≈ 8.2–8.5 ppm) .
  • FT-IR : Identify NO₂ asymmetric stretching (1520–1560 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.05) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in solvents (water, ethanol, DCM) at 25°C. Polar aprotic solvents (e.g., DMSO) enhance solubility due to nitro group polarity .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for nitro group reduction or hydrolysis .
  • pH-Dependent Stability : Test in buffered solutions (pH 1–13). The nitro group is stable in acidic conditions but prone to reduction in basic media (pH > 10) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the nitro and trifluoromethyl groups on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions near the nitro group, guiding nucleophilic attack predictions .
  • Comparative Studies : Compare with analogs lacking substituents to isolate electronic contributions .

Q. What experimental designs are suitable for studying its catalytic applications (e.g., in cross-coupling reactions)?

  • Methodological Answer :

  • Factorial Design : Optimize Pd-catalyzed Suzuki-Miyaura couplings using factors like catalyst type (Pd(OAc)₂ vs. PdCl₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane). Use a 2³ factorial matrix to identify interactions .
  • Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy. The trifluoromethyl group may sterically hinder transmetalation steps, requiring longer reaction times .

Q. How can contradictory data on its thermal decomposition pathways be resolved?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition under N₂ vs. O₂ atmospheres. Discrepancies often arise from oxidative vs. pyrolytic pathways .
  • Hypothesis Testing : If mass loss at 200–250°C conflicts with literature, replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .
  • Theoretical Alignment : Link observations to radical vs. ionic decomposition mechanisms using EPR spectroscopy to detect free radicals .

Q. What strategies mitigate challenges in synthesizing derivatives for biological activity screening?

  • Methodological Answer :

  • Protection-Deprotection : Protect amine groups with Boc or Fmoc during derivatization to prevent unwanted side reactions .
  • High-Throughput Screening (HTS) : Use robotic liquid handlers to test 96-well plates with varying substituents (e.g., acylating agents, sulfonating reagents) .
  • Data Integration : Combine HPLC purity data with bioassay results to correlate structural modifications with activity .

Tables of Key Data

Property Method Value Reference
Melting PointDifferential Scanning Calorimetry196–201°C
Solubility in DMSOShake-Flask (25°C)45 mg/mL
HOMO-LUMO Gap (DFT)B3LYP/6-311++G(d,p)4.2 eV
TGA Decomposition OnsetN₂ Atmosphere220°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
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4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine

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